Isatin
Overview
Description
Isatin, also known as tribulin, is an organic compound derived from indole with the formula C8H5NO2 . It was first obtained by Otto Linné Erdman and Auguste Laurent in 1840 as a product from the oxidation of indigo dye by nitric acid and chromic acids . It is found in plants of the genus Isatis, in Couroupita guianensis, and also in humans, as a metabolic derivative of adrenaline . It appears as a red-orange powder .
Synthesis Analysis
Isatin can be synthesized using the Sandmeyer methodology, which involves the condensation between chloral hydrate and a primary arylamine (e.g. aniline), in the presence of hydroxylamine hydrochloride, in aqueous sodium sulfate to form an α‐isonitrosoacetanilide . The Stolle procedure is another method for the synthesis of both substituted and unsubstituted isatins .Molecular Structure Analysis
Isatin is an indoledione ring with a molecular weight of 147.13 . It has some intermediates that are called conjugated isatin anions . It is comprised of six- and five-membered cyclic planar rings; the six-member ring has an aromatic character while the five-member ring possesses antiaromatic properties .Chemical Reactions Analysis
The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
Isatin is an orange-red solid with a melting point of 200 °C (392 °F; 473 K) . Its chemical formula is C8H5NO2 and it has a molar mass of 147.1308 g/mol .Scientific Research Applications
Isatin's Chemical and Biological Significance
- Biological Effects and Synthesis : Isatin is recognized for its varied biological effects such as antimicrobial, antitubercular, anticonvulsant, and anticancer activities. It's a key component in the synthesis of a wide range of chemically diversified entities, some of which have emerged as drugs. Structure Activity Relationships (SAR) studies indicate the importance of electron-withdrawing groups in isatin for clinical applications (Nath et al., 2020).
Therapeutic Applications
- Neuropharmacological and Chemotherapeutic Properties : Isatin and its derivatives have shown a wide spectrum of neuropharmacological properties, which can be harnessed for Alzheimer's disease therapeutics. Its structure allows for significant interactions with amyloid β-peptide, influencing aggregation and neurotoxicity (Sagnou et al., 2020).
- Versatile Pharmaceutical Applications : Isatin is noted for its anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anti-HIV, and other pharmacological activities. The structure of isatin facilitates the design of biologically active analogs for various therapeutic purposes (Cheke et al., 2022).
Biological Activities and Potential
- Potential in Treating Neglected Tropical Diseases (NTDs) : Isatin has shown potential in treating NTDs like tuberculosis, malaria, and microbial infections. It acts as a core for developing new scaffolds with antiproliferative properties and attenuates the activities of various pharmacophores (Chowdhary et al., 2022).
- Biochemical and Pharmacological Characterization : Its derivatives are crucial in applications like insecticides, fungicides, anticancer drugs, antibiotics, and antidepressants. Modifications at the molecular level tailor the properties of isatin for specific pharmacological activities (Pakravan et al., 2013).
Isatin in Drug Synthesis and Chemical Reactions
- Role in Synthesis and Reactions : Isatin serves as a precursor for the synthesis of various biologically active compounds like 2-oxindoles, tryptanthrin, indirubins, and others. Its chemical properties make it a versatile molecule for creating pharmacologically viable compounds (Varun et al., 2019).
Isatin, chemically known as 1H-indole-2,3-dione, is a heterocyclic compound that plays a pivotal role in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making it a significant molecule in drug discovery and development. The following insights highlight its role in medicinal chemistry:
Antimicrobial Agent
- Antibiotic Resistance : Isatin has emerged as a significant antimicrobial agent due to its effectiveness against both Gram-positive and Gram-negative bacteria. It addresses the growing concern of antibiotic resistance, showcasing potential in both in-vivo and in-vitro methods (Lahari & Sundararajan, 2019).
Pharmacological Characterization
- Versatile Applications : Isatin and its derivatives have wide-ranging biological activities relevant to various drug therapies, including anticancer, antibiotic, and antidepressant applications. This diversity underscores its importance in the development of new pharmacologically active compounds (Pakravan et al., 2013).
Drug Discovery and Therapeutic Outcomes
- Multi-target Profile : Isatin's structure enables the design of analogues that exhibit diverse pharmacological actions such as anticancer, antifungal, and anti-inflammatory effects. Recent developments in isatin analogues have demonstrated their potential as multitarget chemotherapeutic agents, highlighting their importance in medicinal chemistry (Cheke et al., 2022).
Synthesis and Chemical Reactions
- Organic Synthesis Utility : Isatin's synthetic versatility makes it a valuable substrate for the synthesis of various heterocyclic compounds, such as indoles and quinolines, used in drug synthesis. Its role in modulating biochemical processes has been a subject of discussion, further emphasizing its significance in organic synthesis (Garden & Pinto, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDYKVIHCLTXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Record name | isatin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isatin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038694 | |
Record name | Isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |
Record name | Isatin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000111 [mmHg] | |
Record name | Isatin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Isatin | |
CAS RN |
91-56-5 | |
Record name | Isatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tribulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565 | |
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Record name | Isatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Isatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262 | |
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Record name | 1H-Indole-2,3-dione | |
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Record name | Isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889 | |
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Record name | ISATIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06 | |
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Record name | 1H-Indole-2,3-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
203.00 °C. @ 760.00 mm Hg | |
Record name | Isatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Indole-2,3-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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